molecular formula C47H83NO17 B1675897 Maduramicin CAS No. 84878-61-5

Maduramicin

Numéro de catalogue: B1675897
Numéro CAS: 84878-61-5
Poids moléculaire: 934.2 g/mol
Clé InChI: WQGJEAMPBSZCIF-IQSSNWLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Maduramicin, a polyether ionophore antibiotic, is primarily used as an anticoccidial agent in poultry farming due to its potent activity against Eimeria parasites . Structurally, it contains electronegative crown ethers that coordinate monovalent cations (e.g., Na⁺), enabling ion transport across lipid bilayers and disrupting cellular ion homeostasis . While effective against apicomplexan parasites, this compound exhibits high toxicity in non-target species, including mammals, by inducing cardiomyopathy, skeletal muscle damage, and apoptosis .

Applications De Recherche Scientifique

Microbiology

Maduramicin is predominantly used in the poultry industry as an anticoccidial agent to combat coccidiosis caused by Eimeria species. Its efficacy extends to Gram-positive bacteria and other protozoa like Cryptosporidium and Treponema.

Table 1: Anticoccidial Activity of this compound

PathogenActivity
Eimeria spp.Effective
CryptosporidiumEffective
TreponemaEffective

Oncology

Research has demonstrated that this compound inhibits proliferation and induces apoptosis in human rhabdomyosarcoma cells (RD and Rh30) and mouse myoblasts (C2C12) in a dose-dependent manner. The compound's cytotoxicity was confirmed through assays measuring cell viability, revealing significant increases in non-viable cells upon treatment .

Table 2: Cytotoxic Effects of this compound on Cell Lines

Cell LineEC50 (µg/ml)Treatment Duration (h)
C2C120.0724-72
RD0.1524-72
Rh300.2524-72

Veterinary Medicine

In veterinary contexts, this compound is utilized to prevent and treat coccidiosis in poultry. However, improper use can lead to toxicity, manifesting as heart failure or skeletal muscle degeneration in animals . There have been documented cases of human poisoning linked to this compound exposure through contaminated poultry feed .

Case Study 1: Haff Disease Outbreaks

Two outbreaks in China (2009 and 2010) were associated with crayfish contaminated with this compound. Symptoms included muscle stiffness and pain, resembling Haff disease . This highlighted the potential for this compound to affect non-target species.

Case Study 2: Malaria Treatment

Recent studies have indicated that this compound exhibits potent antimalarial activity against Plasmodium falciparum, showing effective clearance rates of both asexual stages and gametocytes. In rodent models, it completely blocked malaria transmission .

Comparaison Avec Des Composés Similaires

Comparison with Similar Polyether Ionophores

Mechanism of Action and Selectivity

Maduramicin shares the ionophoric mechanism common to polyether antibiotics, which disrupt ion gradients by forming lipid-soluble cation complexes. However, its specificity and potency differ from other ionophores:

Compound Primary Ion Transport Key Targets IC₅₀ (Antiplasmodial Activity) Toxicity Profile
This compound Na⁺, K⁺ Plasmodium gametocytes, cardiomyocytes 1.20–2.80 ng/ml Cardiotoxicity, skeletal muscle necrosis
Monensin Na⁺, K⁺ Gram-positive bacteria, Eimeria 30 µM (ATP synthesis inhibition) Lower mammalian toxicity
Salinomycin K⁺ Cancer stem cells, Eimeria ~50 nM (gametocytocidal) Apoptosis via caspase activation
Narasin Na⁺, K⁺ Eimeria, Plasmodium 39 nM (gametocytes) Cross-resistance with this compound
  • Apoptotic Pathways: this compound induces caspase-dependent apoptosis via TRAIL/DR4 signaling and caspase-independent apoptosis through AIF nuclear translocation, contrasting with salinomycin, which activates caspases 3, 8, and 9 .
  • Autophagy Modulation: this compound blocks autophagic flux (accumulating LC3-II and p62/SQSTM1), whereas monensin and salinomycin primarily disrupt lysosomal function .

Toxicity and Resistance

  • Cardiotoxicity : this compound causes severe cardiomyopathy in mammals by elevating intracellular Ca²⁺, inactivating ERK1/2, and activating PP2A, leading to myocardial cell cycle arrest (G0/G1 phase) . Monensin and narasin exhibit milder cardiac effects .
  • Skeletal Muscle Damage : this compound induces rhabdomyolysis (elevated CK, LDH) in mice, resembling Haff disease, but requires synergism with other toxins for full pathology .
  • Cross-Resistance: Enterococci resistant to narasin or salinomycin show reduced this compound susceptibility due to shared ABC transporter mechanisms (e.g., NarAB), but monensin resistance is independent .

Pharmacokinetics and Formulation

  • Half-Life : this compound residues persist in poultry tissues (half-life: 13–39 hours), necessitating a 5-day withdrawal period .
  • Enhanced Delivery : PEGylated liposomes reduce this compound toxicity by 50% while improving antiplasmodial efficacy (IC₅₀ = 1.20 ng/ml vs. 2.80 ng/ml for free drug) .

Synergistic Effects

This compound potentiates the gametocytocidal activity of pyrazoleamide PA21A050 (a PfATP4 inhibitor) by disrupting Na⁺ homeostasis, achieving 10-fold efficacy enhancement in Plasmodium falciparum .

Propriétés

Numéro CAS

84878-61-5

Formule moléculaire

C47H83NO17

Poids moléculaire

934.2 g/mol

Nom IUPAC

azane;2-[(2R,3S,4S,5R,6S)-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid

InChI

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26-,27-,28-,29-,30-,31+,32-,33?,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1

Clé InChI

WQGJEAMPBSZCIF-IQSSNWLASA-N

SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N

SMILES isomérique

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N

SMILES canonique

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N

Apparence

Solid powder

Key on ui other cas no.

84878-61-5

Pictogrammes

Acute Toxic; Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

maduramicin
maduramycin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maduramicin
Reactant of Route 2
Maduramicin
Reactant of Route 3
Maduramicin
Reactant of Route 4
Maduramicin
Reactant of Route 5
Maduramicin
Reactant of Route 6
Maduramicin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.